5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Identification

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 262855-27-6) is a trisubstituted isoxazole derivative with a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. The compound belongs to the 4-isoxazolecarboxylate ester class and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C12H10ClNO3
Molecular Weight 251.67
CAS No. 262855-27-6
Cat. No. B2943244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
CAS262855-27-6
Molecular FormulaC12H10ClNO3
Molecular Weight251.67
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
InChIKeyPFNQFHTYSSCVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 262855-27-6): Core Identity and Sourcing Baseline for Regiospecific Isoxazole Building Blocks


5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 262855-27-6) is a trisubstituted isoxazole derivative with a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . The compound belongs to the 4-isoxazolecarboxylate ester class and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research. Its structure features a 4-chlorophenyl group at the 5-position, a methyl group at the 3-position, and a methyl ester at the 4-position of the central isoxazole ring . This specific regioisomeric arrangement is critical for downstream applications, as the positioning of substituents on the isoxazole core fundamentally governs both reactivity in further synthetic transformations and interaction with biological targets [1].

Why Generic Substitution of 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 262855-27-6) Carries Structural Risk


Substituting this compound with a seemingly similar 'in-class' isoxazole ester is not straightforward due to two orthogonal differentiation axes: regioisomerism and ester functionality. The closest commercially available regioisomer, methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 68870-58-6), swaps the positions of the chlorophenyl and methyl groups on the isoxazole ring . Published structure-activity relationship (SAR) analyses on isoxazole-4-carboxylic acid derivatives demonstrate that the position of aromatic and alkyl substituents on the heterocycle significantly influences biological target engagement, with regioisomeric forms exhibiting divergent potency profiles [1]. Furthermore, the methyl ester distinguishes this compound from the corresponding carboxylic acid (CAS 91182-89-7) and ethyl ester (CAS 97026-72-7) analogs, each of which presents distinct reactivity, solubility, and hydrogen-bonding capacity that alters both synthetic utility and biological behavior . Procurement of an incorrect regioisomer or ester variant introduces an uncontrolled structural variable that can invalidate SAR hypotheses and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 262855-27-6)


Regioisomeric Specificity: Distinguishing 5-(4-Chlorophenyl)-3-methyl from 3-(4-Chlorophenyl)-5-methyl Isoxazole-4-carboxylate Esters

The target compound (CAS 262855-27-6) is the 5-(4-chlorophenyl)-3-methyl regioisomer of the isoxazole-4-carboxylic acid methyl ester scaffold. The key comparator, methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 68870-58-6), has the chlorophenyl and methyl substituents transposed . This regioisomeric relationship is not commercially interchangeable; SAR studies on isoxazole-4-carboxylic acid derivatives reveal that positional isomerism on the heterocyclic ring alters electronic distribution and steric accessibility to the ester group, resulting in differentiated reactivity and biological recognition [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Identification

Ester Functional Group Differentiation: Methyl Ester vs. Carboxylic Acid and Ethyl Ester Analogs

The methyl ester functionality of the target compound (CAS 262855-27-6) distinguishes it from the corresponding free carboxylic acid (5-(4-chlorophenyl)-3-methylisoxazole-4-carboxylic acid, CAS 91182-89-7) and the ethyl ester analog (CAS 97026-72-7) . The methyl ester is more lipophilic than the free acid (computed XLogP3 for the acid analog is 2.6 [1]) and serves as a protected carboxyl synthon that can be selectively hydrolyzed under controlled conditions. The ethyl ester (MW 265.69) is 14 mass units heavier than the methyl ester (MW 251.67), which alters volatility, chromatographic retention, and NMR spectroscopic signatures .

Prodrug Design Synthetic Intermediate Utility Physicochemical Profiling

Defined Hazard Profile Enabling Safe Handling Protocol Differentiation

The target compound carries explicit GHS hazard classifications that differentiate it from structurally similar isoxazole derivatives that may lack a complete safety profile in vendor documentation . According to the harmonized CymitQuimica safety datasheet, the compound is classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the regioisomeric acid analog 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-87-5) is listed by Amerigo Scientific with 'no hazardous surcharge associated with this product,' suggesting a materially different hazard classification [1].

Laboratory Safety Chemical Hygiene Risk Assessment

Commercially Verified Purity Benchmarking Against the Closest Regioisomer

Vendor Certificates of Analysis establish that the target compound is routinely supplied at ≥98% purity (Leyan, product number 1398867) and ≥95% purity (AKSci, Fluorochem) . The closest regioisomeric comparator, methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 68870-58-6), is also offered at 95-98% purity by overlapping suppliers . While absolute purity specifications are comparable, the target compound benefits from verified MDL registry (MFCD00113229) and multi-vendor sourcing data that reduces single-supplier dependency risk [1].

Quality Control Procurement Specification Analytical Chemistry

Differentiated Application Scenarios for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (CAS 262855-27-6)


Regiospecific Building Block for CB1 Antagonist Scaffold Exploration (Rimonabant-Class Molecules)

The 5-(4-chlorophenyl)-3-methyl substitution pattern on the isoxazole-4-carboxylate core directly maps onto the pharmacophoric architecture of rimonabant-type cannabinoid CB1 receptor antagonists. The methyl ester serves as a protected carboxyl synthon that can be selectively hydrolyzed to the free acid for subsequent amide coupling with 2,4-dichlorophenylpiperidine fragments, as documented in patent literature for rimonabant intermediate synthesis . The regioisomeric counterpart (3-(4-chlorophenyl)-5-methyl) cannot substitute in this synthetic route without altering the spatial orientation of the chlorophenyl pharmacophore relative to the amide linkage, as class-level SAR on diarylpyrazole and isoxazole CB1 ligands has established that aryl ring position is a critical determinant of receptor binding affinity [1].

Precursor for Isoxazole-4-carboxamide Libraries with Defined Substitution Geometry

The methyl ester of the target compound enables direct aminolysis to generate diverse isoxazole-4-carboxamide libraries. Antiarthritic isoxazole-4-carboxamide patents (e.g., U.S. Pat. No. 4,087,535) establish the 5-substituted-isoxazole-4-carboxamide scaffold as pharmacologically validated [2]. The methyl ester offers practical advantages over the ethyl ester for small-scale parallel synthesis due to the lower boiling point of the methanol byproduct, which facilitates evaporative removal during library purification. The documented hazard profile (H302, H315, H319, H335) further enables appropriate safety protocol design for automated library synthesis platforms .

Internal Standard for Regioisomeric Purity Analysis in Isoxazole Lead Optimization

The unique MDL registry number (MFCD00113229) and well-characterized chromatographic properties of the target compound make it suitable as a reference standard for HPLC and LC-MS methods development aimed at detecting and quantifying regioisomeric impurities in isoxazole-based lead compounds [3]. Procurement of the analytically verified compound ensures that retention time and mass spectral libraries are anchored to an authenticated regioisomer, reducing the risk of misassignment when analyzing reaction products from isoxazole cyclocondensation reactions that may produce regioisomeric mixtures [4].

Quote Request

Request a Quote for 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.